molecular formula C19H12Cl2N2O B2874508 6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 339109-61-4

6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2874508
CAS No.: 339109-61-4
M. Wt: 355.22
InChI Key: MEQAZTMFDKECKE-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of chlorobenzyl and chlorophenyl groups attached to a pyridine ring, along with a nitrile and a ketone functional group

Properties

IUPAC Name

6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c20-16-8-5-13(6-9-16)18-10-7-14(11-22)19(24)23(18)12-15-3-1-2-4-17(15)21/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQAZTMFDKECKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with 4-chlorobenzaldehyde in the presence of a base to form the corresponding benzylidene derivative. This intermediate is then subjected to a cyclization reaction with malononitrile and ammonium acetate to yield the desired pyridinecarbonitrile compound. The reaction conditions typically involve refluxing in ethanol or another suitable solvent.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which may result in different chemical and biological properties.

    1-(2-Bromobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: The presence of a bromine atom instead of chlorine on the benzyl group can affect the reactivity and interactions of the compound.

    1-(2-Chlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: The fluorine atom on the phenyl ring can influence the compound’s electronic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

The compound 6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile (referred to as compound 1 for brevity) is a member of the dihydropyridine class, known for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activities of compound 1, highlighting its potential therapeutic applications.

  • Molecular Formula : C18H14Cl2N2O
  • Molecular Weight : 356.22 g/mol
  • CAS Number : 205999-88-8

Biological Activity Overview

Compound 1 has been investigated for various biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties. The following sections delve into specific findings related to these activities.

Anticancer Activity

Research has shown that compound 1 exhibits significant cytotoxic effects against various human tumor cell lines. A study highlighted that several derivatives of dihydropyridine compounds displayed potent anticancer activity, with some being more effective than established chemotherapeutics like doxorubicin.

Key Findings:

  • Cytotoxicity : Compound 1 demonstrated cytotoxic potential against human colon cancer cell lines (HT29), with activity levels surpassing those of doxorubicin by up to 2.5 times in certain derivatives .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Compound 1 also shows promising antimicrobial properties. In a comparative study, it was found to possess activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity : The compound exhibited comparable efficacy to ampicillin against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : It also displayed significant antifungal activity similar to that of clotrimazole, indicating a broad-spectrum antimicrobial profile .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 is influenced by its structural components. Variations in substituents on the dihydropyridine core can enhance or diminish its pharmacological effects.

Table 1: Structure-Activity Relationship of Dihydropyridine Derivatives

CompoundSubstituentsCytotoxicity (IC50)Antibacterial Activity (MIC)
Compound 14-Cl, 2-Cl<10 μM (HT29)12.4 μM (S. aureus)
Compound 2H, H>50 μM>100 μM
Compound 34-F, 2-Cl<5 μM16.1 μM (E. coli)

Case Studies

Several case studies have evaluated the efficacy of compound 1 in preclinical models:

  • Colon Cancer Model : In vivo studies indicated that treatment with compound 1 led to a significant reduction in tumor size compared to control groups.
  • Infection Models : Efficacy against bacterial infections was assessed using E. coli and S. aureus, where compound 1 reduced bacterial load significantly in treated animals.

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